(R,R,R)-Triglycidyl Isocyanurate

Description

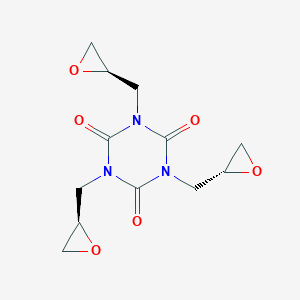

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tris[[(2R)-oxiran-2-yl]methyl]-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O6/c16-10-13(1-7-4-19-7)11(17)15(3-9-6-21-9)12(18)14(10)2-8-5-20-8/h7-9H,1-6H2/t7-,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPZKGBUJRBPGC-IWSPIJDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)CN2C(=O)N(C(=O)N(C2=O)C[C@@H]3CO3)C[C@@H]4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801020203 | |

| Record name | beta-Triglycidyl isocyanurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59653-74-6, 240408-78-0 | |

| Record name | rel-1,3,5-Tris[(2R)-2-oxiranylmethyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59653-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Triglycidyl isocyanurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059653746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triglycidyl isocyanurate, (R,R,R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0240408780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Triglycidyl isocyanurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-tris[(2S and 2R)-2,3-epoxypropyl]-1,3,5-triazine-2,4,6-(1H,3H,5H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[(2R)-2-oxiranylmethyl]-, rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R,R,R)-Triglycidyl Isocyanurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-TRIGLYCIDYL ISOCYANURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/987C8AU5FW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .BETA.-TRIGLYCIDYL ISOCYANURATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BST1K2Z9WN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Asymmetric Epoxidation of Triallyl Isocyanurate:

This method aims to directly introduce the three epoxide functionalities onto the triallyl isocyanurate backbone with the correct (R) stereochemistry at each center. The most prominent catalysts for such transformations are chiral manganese salen-type complexes, often referred to as Jacobsen's catalysts. wikipedia.org This approach involves the simultaneous epoxidation of the three alkene groups.

Stereochemical Control: The enantioselectivity is imparted by the chiral ligand complexed to the metal center (e.g., Manganese). The catalyst creates a chiral environment that directs the oxidant to one face of the double bond, leading to the formation of one enantiomer over the other. wikipedia.org

Kinetic Resolution of Racemic Triglycidyl Isocyanurate:

This strategy begins with the synthesis of a racemic mixture of TGIC, which contains all possible stereoisomers. This initial synthesis, typically through the epoxidation of TAIC with an achiral oxidant like hydrogen peroxide, is highly efficient, with reported yields exceeding 80%. google.com The subsequent and crucial step is the separation of the desired (R,R,R) enantiomer from this mixture.

Enzymatic Kinetic Resolution (EKR): This technique employs enzymes, most commonly lipases (e.g., Candida antarctica lipase), which selectively catalyze a reaction (such as hydrolysis or acylation) on one of the enantiomers in the racemic mixture at a much faster rate than the other. wikipedia.orgnih.gov For instance, a lipase (B570770) could selectively hydrolyze the (S,S,S)-TGIC, leaving the unreacted (R,R,R)-TGIC to be recovered.

Efficiency and Yield: A significant drawback of classical kinetic resolution is that the maximum theoretical yield for the desired, unreacted enantiomer is 50%. wikipedia.org The other 50% of the material (the undesired enantiomer) is consumed or chemically altered. However, the enantiomeric excess (ee) of the remaining substrate can be very high, often exceeding 99%.

Hydrolytic Kinetic Resolution (HKR): This chemical-based method is analogous to EKR but uses a chiral metal complex (e.g., chiral (salen)Co(III) complexes) to catalyze the enantioselective ring-opening of the epoxides with a nucleophile like water. units.it One enantiomer is selectively hydrolyzed to a triol, allowing the desired, unreacted epoxide enantiomer to be isolated.

Efficiency and Yield: Similar to EKR, the maximum yield for HKR is capped at 50% of the initial racemic mixture. The process can achieve excellent enantioselectivity for the recovered epoxide, often greater than 98% ee. units.it

Comparative Summary

The choice of synthetic methodology for (R,R,R)-TGIC involves a critical decision between a direct, potentially higher-yielding asymmetric synthesis and a resolution-based pathway with a lower theoretical maximum yield but potentially higher and more reliable enantiopurity.

| Methodology | Precursor | Catalyst/Reagent | Theoretical Max. Yield | Typical Enantiomeric Excess (ee) | Key Considerations |

| Asymmetric Epoxidation | Triallyl Isocyanurate | Chiral (salen)Mn(III) Complex (e.g., Jacobsen's Catalyst) | Up to 100% | >90% (for simple alkenes) | Potential for diastereomer formation, reducing effective yield of (R,R,R)-TGIC. wikipedia.org |

| Enzymatic Kinetic Resolution | Racemic Triglycidyl Isocyanurate | Lipase (e.g., Candida antarctica lipase) | 50% | >99% | Loss of at least 50% of starting material. wikipedia.org |

| Hydrolytic Kinetic Resolution | Racemic Triglycidyl Isocyanurate | Chiral (salen)Co(III) Complex | 50% | >98% | Loss of at least 50% of starting material. units.it |

Mechanisms of Polymerization and Crosslinking Reactions

Epoxide Ring-Opening Polymerization Mechanisms with (R,R,R)-Triglycidyl Isocyanurate

The polymerization of (R,R,R)-TGIC is a versatile process that can proceed through several mechanisms, each with distinct characteristics.

The anionic ring-opening polymerization of epoxides like (R,R,R)-TGIC is typically initiated by nucleophiles such as alkoxides, hydroxides, or carbanions. The process begins when the initiator attacks a carbon atom of the epoxide ring, causing the ring to open and form an alkoxide anion. This newly formed alkoxide can then propagate the polymer chain by attacking another epoxide ring.

The kinetics of this polymerization are influenced by factors such as the initiator, solvent, and temperature, generally following second-order kinetics. youtube.com The rate is dependent on both the monomer and initiator concentrations. The initiator's nucleophilicity and steric hindrance around the epoxide ring also play significant roles.

Thermodynamically, the high strain energy of the three-membered epoxide ring (approximately 110 kJ/mol) drives the polymerization. This results in a highly negative enthalpy of polymerization, which favors the reaction. While the entropy change is typically negative due to the ordering of monomer molecules into polymer chains, the large negative enthalpy ensures the polymerization is spontaneous at typical reaction temperatures.

Table 1: Illustrative Thermodynamic Data for Anionic Polymerization of (R,R,R)-TGIC

| Parameter | Value |

| Enthalpy of Polymerization (ΔH_p) | -95 to -110 kJ/mol |

| Entropy of Polymerization (ΔS_p) | Typically Negative |

| Gibbs Free Energy of Polymerization (ΔG_p) | Favorable at typical reaction temperatures |

Note: The data in this table is illustrative and represents typical ranges for epoxide polymerization.

Cationic ring-opening polymerization of (R,R,R)-TGIC is initiated by electrophilic species, such as strong protic acids (e.g., H₂SO₄, HClO₄) or Lewis acids (e.g., BF₃, AlCl₃, SnCl₄). tcichemicals.com The initiator protonates or coordinates with the oxygen atom of the epoxide ring, making it more susceptible to nucleophilic attack by another monomer molecule. This leads to the formation of a tertiary oxonium ion that propagates the polymerization.

Initiator performance is critical in cationic polymerization. Strong protic acids can cause rapid but uncontrolled polymerization, while Lewis acids, often used with co-initiators like water or alcohol, offer better control. tcichemicals.comradtech.org The choice of initiator significantly impacts the molecular weight and structure of the resulting polymer. The polymerization pathway is complex and can involve chain transfer and termination reactions. amazonaws.com

Direct radical polymerization of the epoxide ring in (R,R,R)-TGIC is not a favored process. However, it can participate in radical polymerization systems, primarily as a crosslinking agent. nii.ac.jp In systems with other monomers undergoing radical polymerization, the epoxide groups of (R,R,R)-TGIC can react with functional groups on the polymer chains, creating a crosslinked network. It can also be used in hybrid systems with monomers like acrylates or methacrylates, where a dual-curing process involving both radical and ionic polymerization can be employed. psu.edu

Crosslinking Chemistry with Diverse Curing Agents

(R,R,R)-TGIC is widely used as a crosslinking agent, creating three-dimensional network structures that provide high thermal stability, chemical resistance, and mechanical strength. atamanchemicals.comchemicalbook.com The specific crosslinking chemistry depends on the curing agent used.

Amines are common curing agents for epoxy resins like (R,R,R)-TGIC. researchgate.netnih.gov Both primary and secondary amines react with the epoxide groups through nucleophilic addition. The nitrogen atom's lone pair of electrons attacks a carbon atom of the epoxide ring, opening it to form a hydroxyl group and a new carbon-nitrogen bond. nih.gov Primary amines can react with two epoxide groups, while secondary amines react with one. This step-wise addition leads to a highly crosslinked network. researchgate.net The stoichiometry between amine and epoxy groups is a critical factor in determining the properties of the cured material. scholaris.ca

Table 2: Reactivity of Amine Curing Agents with Epoxides

| Amine Type | Active Hydrogens per Molecule | Relative Reactivity |

| Primary Aliphatic | 2 | High |

| Primary Aromatic | 2 | Moderate |

| Secondary Aliphatic | 1 | Moderate |

| Secondary Aromatic | 1 | Low |

Acid anhydrides are another important class of curing agents for (R,R,R)-TGIC. youtube.comresearchgate.net The curing mechanism is more complex than with amines and usually requires a catalyst, such as a tertiary amine or an imidazole, to proceed at a reasonable rate. cas.czresearchgate.net The process generally involves the catalyst opening the anhydride (B1165640) ring to form a carboxylate anion. This anion then attacks the epoxide ring, forming an ester linkage and an alkoxide, which propagates the reaction. cas.cz The final network consists of polyester (B1180765) chains crosslinked by the (R,R,R)-TGIC molecules, resulting in materials with excellent thermal stability and electrical properties. youtube.com

Catalytic Crosslinking Processes and Efficiency

The crosslinking of carboxyl-terminated polymers, such as certain polyesters, with triglycidyl isocyanurate is fundamentally a condensation reaction between the carboxylic acid groups of the polymer and the oxirane (epoxy) groups of the TGIC molecule. danickspecialties.comarchitecturalpowdercoatingresins.com This reaction, which forms a stable, three-dimensional polymer network, can proceed thermally, typically at temperatures between 160°C and 200°C, without the generation of volatile by-products. architecturalpowdercoatingresins.com

To enhance the efficiency of the curing process, particularly to lower the required curing temperature and shorten the curing time, catalysts are frequently employed. danickspecialties.comarchitecturalpowdercoatingresins.com The use of catalysts is critical for developing low-temperature cure systems, with some formulations achieving cure capabilities at temperatures as low as 121°C (250°F). danickspecialties.com

A prominent class of catalysts for this reaction is onium catalysts, such as phosphonium (B103445) halide compounds. danickspecialties.com These catalysts are typically added to the molten carboxyl-terminated polyester before it is discharged from the reactor. danickspecialties.com Research indicates that a catalyst concentration of approximately 0.3 to 0.5 percent by weight relative to the polyester is effective for achieving significant reductions in cure temperature. danickspecialties.com The presence of a catalyst accelerates the epoxy-carboxyl reaction, allowing for full property development of the coating at reduced thermal input, thereby improving process efficiency and reducing energy costs. danickspecialties.com

Kinetic Studies of Curing Reactions Involving this compound

The study of curing kinetics is essential for understanding and optimizing the reaction process. Techniques like Differential Scanning Calorimetry (DSC) are widely used to investigate the kinetics of TGIC-based systems by measuring the heat flow associated with the exothermic curing reaction. researchgate.netresearchgate.netcn-pci.com

Reaction Rate Determination and Rate Constant Analysis

The curing reaction of TGIC with carboxylated polyesters is often described as an autocatalytic process, where the reaction products facilitate the reaction. The Šesták-Berggren (SB (m, n)) model is a well-regarded kinetic model that has been successfully applied to describe the curing behavior of TGIC systems. researchgate.netresearchgate.net

In a study of a modified triglycidyl isocyanurate and carboxylated polyester (CPE) system, the SB(m,n) model accurately described the curing kinetics. The reaction orders were found to vary based on the modification, with the autocatalytic order m ranging from 0.229 to 0.356 and the n-th order component n varying from 1.278 to 2.035. researchgate.net For a different polyester/TGIC powder coating, analysis using the Crane empirical equation yielded a reaction order (n) of 0.93. cn-pci.com

Activation Energy Analysis of Curing Processes

The activation energy (Ea) represents the minimum energy required to initiate the curing reaction and is a critical parameter for defining cure schedules. Various analytical methods, including the Kissinger, Ozawa, and Kissinger-Akahira-Sunose (KAS) isoconversional methods, are used to determine Ea from DSC data. researchgate.netresearchgate.net

Reported values for the apparent activation energy in polyester/TGIC systems vary depending on the specific formulation and the analytical method used.

One study using the Kissinger, Doyle-Ozawa, and Crane equations calculated an Ea of 65.71 kJ·mol⁻¹ . researchgate.net

Another investigation using the Kissinger and Doyle-Ozawa methods found an Ea of 92.14 kJ·mol⁻¹ . cn-pci.com

A study on a modified TGIC/CPE system using the KAS isoconversional method revealed that the activation energy is not constant throughout the reaction. The Ea value was observed to decline up to a conversion (α) of approximately 0.3, remain nearly constant for α ≈ 0.3-0.8, and finally increase as the reaction nears completion. researchgate.netresearchgate.net This increase at high conversion levels is typically attributed to the reaction becoming limited by the diffusion of reactive species as the system's viscosity dramatically increases. researchgate.netpolymerinnovationblog.com

| System | Activation Energy (Ea) | Method(s) Used | Reference |

|---|---|---|---|

| Polyester/TGIC | 65.71 kJ·mol⁻¹ | Kissinger, Doyle-Ozawa, Crane | researchgate.net |

| Polyester/TGIC Powder Coating | 92.14 kJ·mol⁻¹ | Kissinger, Doyle-Ozawa | cn-pci.com |

| Modified TGIC/CPE | Variable with conversion | Kissinger-Akahira-Sunose (KAS) | researchgate.net |

Influence of Stereochemistry on Curing Kinetics

Triglycidyl isocyanurate possesses three chiral carbon atoms, leading to the existence of different stereoisomers. Commercial TGIC is typically a mix of two diastereomer racemates: α-TGIC (with R,R,S and S,S,R configurations) and β-TGIC (with R,R,R and S,S,S configurations). researchgate.netresearchgate.net The this compound that is the subject of this article is a component of the β-TGIC diastereomer.

Research has shown that the stereochemistry has a significant impact on the material's properties and reactivity. The α and β forms have different crystalline structures, with β-TGIC exhibiting hexagonal symmetry and α-TGIC having orthorhombic crystallinity. researchgate.netresearchgate.net

Investigation of Network Formation, Gelation Phenomena, and Vitrification

The curing of this compound with a resin like carboxylated polyester transforms the system from a low-viscosity liquid or powder into a solid, crosslinked network. This transformation involves distinct physical stages, including gelation and vitrification.

Network Formation: The process involves the reaction of the three epoxy functional groups on each TGIC molecule with the carboxyl groups on the polyester chains. researchgate.net This creates covalent crosslinks, resulting in a single, macroscopic network polymer with high mechanical strength and chemical resistance.

Gelation: Gelation is the point at which a continuous, crosslinked network first forms throughout the material. At the gel point, the viscosity of the system becomes infinite, and it loses its ability to flow, transitioning from a liquid or viscous material to an elastic solid. polymerinnovationblog.com This point defines the upper limit of the material's workable life. polymerinnovationblog.com For polyester/TGIC systems, the gelation temperature has been determined from non-isothermal DSC results to be around 113°C. researchgate.net More detailed studies using rotational viscometry have been employed to construct Time-Temperature-Transformation (TTT) diagrams, which map the time to gelation at various isothermal cure temperatures. researchgate.net

Vitrification: Vitrification is the process of glass formation that occurs during cure when the glass transition temperature (T_g) of the reacting polymer network increases to the temperature of the cure (T_cure). researchgate.netpolymerinnovationblog.com Once the system vitrifies, the mobility of the polymer chains and reactive species is severely restricted. The reaction rate drops dramatically and is no longer controlled by the chemical kinetics but by the much slower process of diffusion. researchgate.netpolymerinnovationblog.com This phenomenon is particularly important in low-temperature curing scenarios and is observable as a significant slowing of the reaction rate in the later stages of cure. polymerinnovationblog.commdpi.com In DSC analysis, vitrification can be identified, and its onset shows that the curing process may not reach full completion if the cure temperature is below the T_g of the fully cured network. upc.edu

Computational Modeling of Polymerization and Crosslinking Events

Computational modeling, particularly molecular dynamics (MD) simulations, has emerged as a powerful tool for investigating the polymerization and crosslinking of thermosetting polymers at an atomic level. researchgate.netnih.gov These methods allow for the construction of detailed models of polymer resins and the simulation of the crosslinking process to predict structure-property relationships. ncsu.edu

For epoxy systems analogous to TGIC-cured polyesters, MD simulations are used to model the formation of crosslinking bonds between reactive atoms of the resin and the curing agent. researchgate.netnih.gov By simulating the system at various stages of reaction, researchers can predict the evolution of key material properties as a function of the crosslinking density.

Key properties that can be predicted through these simulations include:

Glass Transition Temperature (T_g): MD simulations can accurately predict the T_g of crosslinked polymers. For example, in one epoxy system, the simulated T_g was shown to increase from 325 K to 480 K as the crosslinking density increased from 0% to 95.5%. researchgate.net This is highly relevant for understanding the conditions leading to vitrification.

Mechanical Properties: The simulations can calculate mechanical properties such as Young's modulus and tensile strength, showing how they develop as the network forms. researchgate.net

Network Structure: Computational models provide insight into the final topology of the crosslinked network, which governs the macroscopic properties of the material. researchgate.net

While specific studies focusing exclusively on the (R,R,R)-TGIC isomer are not widely published, the established methodologies are directly applicable. ncsu.edu By creating models based on the monomer compositions of the polyester and the specific stereochemistry of this compound, these computational approaches can provide valuable predictions of the curing process and the final properties of the thermoset material.

Advanced Materials Applications and Performance Enhancement

Application in High-Performance Polymeric Composites

The performance of a composite material is heavily dependent on the strength of the bond between the polymer matrix and the reinforcing material. (R,R,R)-Triglycidyl Isocyanurate plays a crucial role in strengthening this interface. The epoxy groups of the molecule can form strong covalent bonds with functional groups present on the surface of reinforcing fillers and fibers, as well as with the polymer matrix itself. This improved interfacial adhesion ensures efficient stress transfer from the matrix to the reinforcement, which is essential for maximizing the mechanical strength and toughness of the composite. chemimpex.com This function is critical in formulating high-performance adhesives and sealants where superior bonding strength is a primary requirement. chemimpex.com

In fiber-reinforced polymer (FRP) systems, this compound is used to modify the polymer matrix, typically a polyester (B1180765) or acrylic resin. atamanchemicals.com By acting as a hardener or curing agent, it facilitates the creation of a rigid, highly cross-linked thermoset matrix. atamanchemicals.comchemicalbook.com This process enhances the matrix's intrinsic properties, including its thermal stability and mechanical strength. chemimpex.com An improved matrix provides better support and protection for the reinforcing fibers, preventing fiber slippage and maintaining the structural integrity of the composite under mechanical load and thermal stress.

The aerospace and automotive industries require materials that offer high strength-to-weight ratios, excellent thermal stability, and long-term durability. chemimpex.com Composites formulated with this compound meet these demanding criteria. Its use as a crosslinking agent contributes to the development of materials with superior mechanical properties and resistance to environmental degradation. chemimpex.com These advanced composites are utilized in manufacturing various components, including automotive parts like wheels and body panels, as well as non-structural and structural elements in aircraft, where performance and reliability are paramount. chemimpex.comchemicalbook.com

Table 1: Performance Enhancements in Polymeric Composites with this compound

| Property | Enhancement | Mechanism |

| Interfacial Adhesion | Improved | Covalent bonding between matrix and reinforcement via epoxy groups. |

| Mechanical Strength | Increased | Efficient stress transfer due to enhanced adhesion and matrix rigidity. |

| Thermal Stability | Increased | Formation of a highly cross-linked, stable polymer network. |

| Durability | Enhanced | Improved resistance to mechanical and environmental degradation. |

Utilization in Protective Coatings and Surface Treatments

This compound is a key ingredient in the formulation of high-performance protective coatings, particularly polyester-based powder coatings. inchem.orgadvancedkimya.com Its primary function is to act as a curing agent, reacting with carboxyl-functional polymers during the heat-curing process to form a durable and protective film. atamanchemicals.comwho.int These coatings are widely used for finishing metal products that require excellent protection and aesthetic quality. inchem.org

Coatings containing this compound exhibit exceptional resistance to environmental stressors. chemimpex.com It is a component in weather-resistant powder coatings that have been used for decades, particularly for outdoor applications like garden furniture, architectural framing, and automotive components. chemicalbook.cominchem.org The highly cross-linked structure created during curing imparts excellent resistance to UV radiation, moisture, and chemical attack, ensuring the long-term durability and color retention of the coated surface. inchem.orgadvancedkimya.com

The performance of a protective coating is defined by its ability to adhere to the substrate and resist physical damage. The use of this compound as a crosslinker significantly improves these properties. advancedkimya.com The curing reaction with polyester resins results in a dense, thermoset polymer matrix. inchem.org This matrix provides excellent adhesion to metal substrates and results in a hard, smooth finish with high resistance to scratching and abrasion, making it suitable for applications on industrial machinery, appliances, and automotive parts. chemicalbook.comadvancedkimya.com

Table 2: Impact of this compound on Coating Properties

| Coating Property | Influence | Benefit |

| Adhesion | Excellent | Strong bond to metal substrates, preventing delamination. advancedkimya.com |

| Hardness | High | Increased resistance to indentation and deformation. |

| Scratch Resistance | High | Durable surface that resists mechanical abrasion. advancedkimya.com |

| UV Resistance | Excellent | Prevents degradation and discoloration from sunlight exposure. inchem.org |

| Chemical Resistance | High | Protects the substrate from corrosion and chemical damage. advancedkimya.com |

High-Performance Industrial Coating Systems

This compound, often as part of the technical mixture known as TGIC, is a cornerstone in the formulation of high-performance powder coatings. atamanchemicals.cominchem.orglookchem.com These coatings are widely used for their durability, resistance to environmental factors, and superior finish. chemimpex.comatamanchemicals.com The primary function of the isocyanurate compound is to act as a curing agent for polyester resins that contain carboxyl groups. atamanchemicals.comlookchem.com

During the curing process, which is typically induced by heat, the three epoxy groups of the triglycidyl isocyanurate molecule react with the carboxyl groups of the polyester resin. This reaction forms a robust, three-dimensional network structure. The resulting coating exhibits exceptional hardness, weather resistance, and adhesion. atamanchemicals.com Such coatings are frequently applied to metal products exposed to harsh conditions, including automotive parts, outdoor furniture, window frames, and industrial machinery. chemimpex.cominchem.orglookchem.com The integration of TGIC leads to a significant enhancement in the protective qualities and lifespan of the coated objects. atamanchemicals.com

Table 1: Performance Enhancements in TGIC-Based Polyester Powder Coatings

| Performance Metric | Enhancement Attributed to Triglycidyl Isocyanurate |

| Weather Resistance | The stable isocyanurate ring structure provides excellent resistance to UV degradation and environmental weathering. |

| Adhesion | The epoxy groups form strong covalent bonds with the polyester resin and the substrate, ensuring durable adhesion. atamanchemicals.com |

| Chemical Resistance | The high cross-linking density creates a barrier that is resistant to many chemicals and solvents. riverlandtrading.com |

| Mechanical Strength | The rigid, cross-linked network improves the coating's resistance to chipping, scratching, and impact. chemimpex.com |

| Finish Quality | Allows for the creation of durable and aesthetically pleasing finishes on various surfaces. atamanchemicals.com |

Integration into Adhesives and Sealants Formulations

The same cross-linking efficiency that makes this compound valuable in coatings also allows for its use in high-performance adhesives and sealants. chemimpex.comriverlandtrading.com Its ability to create strong, durable, and resistant bonds is essential in sectors like construction, automotive, and aerospace. chemimpex.com

Development of High-Strength Structural Adhesives

In structural adhesives, this compound serves as a key ingredient for achieving superior bond strength and thermal stability. chemimpex.com When formulated into epoxy-based adhesives, it functions as a cross-linker that significantly increases the mechanical integrity of the cured adhesive. riverlandtrading.com Research has shown that incorporating a cross-linking agent with a hyper-branched structure can enhance the cross-linking density, which directly correlates to improved bond strength. researchgate.net For instance, the use of such cross-linkers in a soybean meal-based adhesive resulted in a 354.5% increase in wet bond strength, demonstrating the profound impact of efficient cross-linking on performance. researchgate.net These high-strength adhesives are critical for applications where bonded joints must withstand significant mechanical stress and environmental challenges. chemimpex.com

Formulation of Robust Sealants for Extreme Conditions

For sealants designed to operate in extreme conditions, this compound provides enhanced resistance to moisture and chemicals. chemimpex.comriverlandtrading.com Its molecular structure contributes to a highly cross-linked network that minimizes permeability, protecting sealed joints from environmental degradation. chemimpex.com This makes it an ideal component for sealants used in the construction, automotive, and marine industries, where exposure to harsh weather, temperature fluctuations, and corrosive substances is common. chemimpex.comriverlandtrading.com

Adhesion Mechanisms to Diverse Substrates

The excellent adhesion provided by triglycidyl isocyanurate-based formulations stems from the reactivity of its epoxy groups. atamanchemicals.com These groups can form covalent bonds with various functional groups present on the surfaces of different substrates, such as hydroxyl (-OH) or carboxyl (-COOH) groups on metals, composites, and other polymers. This chemical bonding at the interface between the adhesive or coating and the substrate is fundamental to the strong and durable adhesion observed. atamanchemicals.comriverlandtrading.com This versatility allows for effective bonding to a wide array of materials, a critical requirement in modern manufacturing and construction. chemimpex.com

Role in Electronic Encapsulants and Insulating Materials

The electronics industry utilizes this compound for its excellent electrical insulation properties, thermal stability, and reliability. chemimpex.comriverlandtrading.com These characteristics are paramount for protecting sensitive electronic components and ensuring the longevity of electronic devices.

Application in Printed Circuit Boards (PCBs) and Electronic Components

This compound is used in the manufacture of materials for printed circuit boards (PCBs) and as a protective coating for electronic components. chemimpex.comatamanchemicals.comnih.gov In PCB fabrication, epoxy resins containing TGIC are used as laminates and substrates. riverlandtrading.com These materials provide the necessary electrical insulation between conductive copper layers and offer high thermal resistance and dimensional stability, which are crucial during the soldering process and the operational life of the PCB. riverlandtrading.com

Furthermore, TGIC is a component in solder "mask" inks, which are protective coatings applied to the PCB surface. nih.gov As an encapsulant, it helps to protect delicate components from moisture, dust, and physical shock, thereby enhancing the reliability and performance of the final electronic product. chemimpex.com

Table 2: Properties of this compound for Electronics

| Property | Value/Description | Relevance to Electronics |

| Molecular Formula | C₁₂H₁₅N₃O₆ chemimpex.com | Defines the basic chemical structure. |

| Molecular Weight | 297.27 g/mol chemimpex.com | Influences formulation and stoichiometry. |

| Appearance | White or off-white crystalline powder chemimpex.com | Physical form for handling and processing. |

| Melting Point | 104 - 108 °C chemimpex.com | Relevant for processing and curing temperatures. |

| Electrical Insulation | Superior insulating properties chemimpex.com | Prevents short circuits between conductive pathways on a PCB. |

| Thermal Stability | The isocyanurate ring enhances thermal stability. riverlandtrading.com | Ensures material integrity during high-temperature manufacturing processes and device operation. |

| Adhesion | Provides excellent adhesion between copper foils and dielectric layers. riverlandtrading.com | Prevents delamination and ensures the structural integrity of the PCB. |

Development of Superior Electrical Insulating Materials

This compound, a specific stereoisomer of Triglycidyl Isocyanurate (TGIC), plays a crucial role as a cross-linking agent in the formulation of high-performance electrical insulating materials. Its trifunctional nature, possessing three reactive epoxy groups, allows for the formation of a dense and highly cross-linked polymer network. This structure is fundamental to enhancing the electrical insulation properties of materials used in demanding applications such as electrical insulating laminates and printed circuit boards. zcu.czmdpi.com

The development of advanced insulating materials often involves the incorporation of fillers into a polymer matrix to enhance specific properties. In epoxy-based composites for high-voltage insulation, the choice of curing agent is critical. The isocyanurate ring in the TGIC molecule provides excellent thermal stability and weather resistance, which are beneficial for the longevity and reliability of electrical insulators. epotek.com The resulting composites exhibit improved resistance to partial discharges and electrical breakdown. engineering.com

Table 1: Typical Dielectric Properties of Insulating Epoxy Resins

| Property | Typical Value Range | Unit |

| Dielectric Strength | 13 - 22.91 | kV/mm |

| Volume Resistivity | > 1.0 x 10^12 | Ω·cm |

| Dielectric Constant (at 1 kHz) | < 6.0 | - |

| Dissipation Factor (at 1 kHz) | < 0.02 | - |

Note: This table represents typical values for insulating epoxy systems and is for illustrative purposes. Specific values for composites containing this compound may vary based on formulation. epotek.comekb.eg

Thermal Management Solutions in Advanced Electronic Devices

Effective thermal management is a critical challenge in the design of advanced electronic devices, where increasing power densities lead to significant heat generation. intelligentgels.com this compound is utilized in the formulation of materials that contribute to efficient heat dissipation, primarily through its use in thermally conductive adhesives and encapsulants. zcu.cz

The exceptional heat resistance of TGIC is a key property in these applications. mdpi.com When used as a cross-linker in epoxy adhesives, it helps to create a robust bond between heat-generating components, such as integrated circuits, and heat sinks. engineering.comresearchgate.net This adhesive layer must not only be structurally sound but also facilitate the transfer of heat away from the component to prevent overheating and ensure reliable operation.

Table 2: Thermal Conductivity of Epoxy Composites with Different Fillers

| Filler Material | Filler Content (wt%) | Thermal Conductivity (W/m·K) |

| Neat Epoxy | 0 | ~0.2 |

| Alumina (Al₂O₃) | 30-60 | 1 - 3 |

| Boron Nitride (BN) | 30-60 | 2 - 7 |

| Silicon Carbide (SiC) | 20-40 | 1 - 2.5 |

Note: This table provides a general overview of the impact of fillers on the thermal conductivity of epoxy composites. The specific performance of a system using this compound will depend on the exact formulation. semanticscholar.orgekb.egresearchgate.net

Exploration in Novel Advanced Material Systems and Functional Applications

The unique chemical structure and reactivity of this compound have led to its exploration in the development of novel advanced materials with functional properties. Its capacity to form highly structured and stable networks is being leveraged in the fields of "intelligent gels" and "liquid crystal elastomers." researchgate.net

Intelligent gels, also known as stimuli-responsive gels, are materials that can undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light. researchgate.netgelcleaning.co.uk The cross-linking of polymer chains is a fundamental aspect of creating these gels. This compound, with its three epoxy groups, can act as a versatile cross-linker, creating a robust and stable gel network. researchgate.net The specific properties of the resulting gel, such as its swelling behavior and responsiveness, can be tailored by controlling the cross-linking density and the chemistry of the polymer backbone. tue.nl

Liquid crystal elastomers (LCEs) are a fascinating class of materials that combine the anisotropic properties of liquid crystals with the elasticity of rubber. researchgate.netnih.gov These materials can exhibit large, reversible shape changes in response to stimuli, making them promising for applications such as artificial muscles, actuators, and soft robotics. nih.gov The synthesis of LCEs involves the creation of a cross-linked polymer network that incorporates liquid crystal mesogens. This compound can be used as a cross-linking agent in these systems, locking the anisotropic orientation of the mesogens into the elastomeric network. zcu.cz This results in a material that can translate molecular-level changes in order into macroscopic mechanical work. The stability and defined structure provided by the isocyanurate cross-linker are crucial for the performance and durability of the LCE.

The exploration of this compound in these advanced systems underscores its potential to contribute to the next generation of functional and smart materials.

Toxicological and Environmental Impact Studies

In Vitro Genotoxicity and Mutagenicity Assessments

In vitro studies are crucial for identifying the potential of a substance to cause genetic damage. For (R,R,R)-Triglycidyl isocyanurate, these assessments have consistently indicated genotoxic and mutagenic properties. inchem.orgwho.int

Chromosome Aberration Studies in Mammalian Cells

Chromosome aberration assays are designed to detect structural changes in chromosomes, a hallmark of genotoxicity. nih.gov this compound has been shown to be clastogenic, meaning it can cause breaks in chromosomes, in Chinese hamster ovary (CHO) cells. who.int Studies using Chinese hamster lung (CHL) cells have also demonstrated the induction of chromosomal aberrations. researchgate.net These findings from in vitro mammalian cell systems are significant as they point towards the potential for causing genetic defects. tcichemicals.comnih.gov

Gene Mutation Assays (e.g., Ames Test)

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. nih.gov this compound has tested positive in the Ames test, indicating its ability to induce gene mutations. who.int Specifically, it was found to be mutagenic in Salmonella typhimurium strains TA100 and TA98, and also in TA1535 and TA1538. who.int It did not, however, induce mutations in strain TA1537 or in Escherichia coli WP2uvrA. who.int These results classify this compound as a direct-acting mutagen. who.int Further studies comparing different Ames test formats, such as the standard pre-incubation and the liquid-based Ames MPF™, have been conducted to optimize the detection of mutagenic substances like triglycidyl isocyanurate. nih.gov

In Vivo Toxicity Studies in Relevant Animal Models

In vivo studies in animal models provide critical information on the potential health effects of a substance in a whole organism. nih.gov

Acute and Chronic Toxicity Evaluations

Acute toxicity studies have shown that this compound is toxic to laboratory animals when administered orally or via inhalation. inchem.orgwho.int The oral LD50 in rats ranges from 188 to 715 mg/kg of body weight. who.int Clinical signs of acute toxicity included sedation, difficulty breathing, and emaciation. who.int Pathological findings pointed to damage in the lungs, thymus, intestines, testes, and kidneys. who.int Repeated exposure studies in rats and mice have indicated adverse effects on the kidneys, liver, lungs, gastrointestinal tract, and spermatogonial cells. inchem.orgwho.int A 13-week study in rats revealed a dose-dependent decrease in spermatozoa count. inchem.orgwho.int

Immunotoxicity and Sensitization Studies, including Allergic Skin Reactions and Respiratory Sensitization

This compound is a known skin sensitizer (B1316253) in laboratory animals. inchem.orgwho.int Modified Magnusson and Kligman studies in guinea pigs have confirmed its potential to cause allergic skin reactions. who.int In these studies, a significant percentage of test animals showed positive skin responses after being exposed to the compound. who.int While it is a skin sensitizer, it is not considered a skin irritant. inchem.orgwho.int

In humans, there have been several reported cases of allergic contact dermatitis resulting from occupational exposure to this compound. who.intnih.govnih.gov Furthermore, at least one case of respiratory sensitization has been documented, highlighting its potential to cause allergic reactions in the respiratory system. inchem.orgwho.int

Interactive Data Table: Summary of In Vivo Toxicity Findings for this compound

| Toxicity Endpoint | Animal Model | Key Findings | References |

| Acute Oral Toxicity | Rat | LD50: 188-715 mg/kg. Clinical signs: sedation, dyspnoea, emaciation. Pathological findings: damage to lungs, thymus, intestines, testes, kidneys. | who.int |

| Repeated Exposure Toxicity | Rat, Mouse | Effects on kidneys, liver, lungs, gastrointestinal tract, and spermatogonial cells. | inchem.orgwho.int |

| Reproductive Toxicity | Mouse | Inhalation caused cytotoxicity and chromosomal aberrations in spermatogonia. | who.int |

| Reproductive Toxicity | Rat | 13-week dietary study showed a dose-related reduction in spermatozoa. | inchem.orgwho.int |

| Skin Sensitization | Guinea Pig | Positive for skin sensitization in modified Magnusson and Kligman studies. | who.int |

Mechanistic Studies of Toxicity at the Cellular and Molecular Levels

The toxicity of triglycidyl isocyanurate at the cellular and molecular level is primarily attributed to its three reactive epoxide groups. inchem.org These groups give the molecule alkylating properties, allowing it to react with and bind to cellular macromolecules such as DNA, proteins, and lipids. inchem.orgmst.dk This reactivity is believed to be the underlying cause of its mutagenic and sensitizing effects. inchem.org

A key mechanism of its genotoxicity is the formation of DNA adducts. inchem.org A dose-dependent increase in the formation of triglycidyl isocyanurate-DNA adducts has been observed in animal studies. who.intecotoxmodels.org This alkylation of DNA can lead to mutations and chromosomal aberrations, which have been demonstrated in a variety of in vitro and in vivo assays. who.int For instance, TGIC has been shown to be mutagenic in Salmonella typhimurium (Ames test) and in mouse lymphoma cells. who.int Furthermore, it has induced chromosomal aberrations in Chinese hamster ovary cells in vitro and in the bone marrow and germ cells of rodents following oral administration. who.int

The compound's ability to bind to proteins is the likely mechanism for its observed skin and respiratory sensitization. inchem.org By binding to endogenous proteins, it can form hapten-protein conjugates, which are then recognized as antigens by the immune system, triggering an allergic response. inchem.org

At a systemic level, repeated exposure to TGIC has been shown to cause damage to several organs, including the kidneys, liver, lungs, and gastrointestinal tract in animal studies. who.intinchem.org The precise molecular mechanisms leading to organ-specific toxicity are not fully elucidated but are likely related to the disruption of normal cellular function through the alkylation of essential proteins and enzymes.

Table 1: Summary of Genotoxicity Assays for Triglycidyl Isocyanurate (Technical Grade)

| Assay Type | Test System | Metabolic Activation | Result | Reference |

|---|---|---|---|---|

| Gene Mutation | Salmonella typhimurium | With & Without | Positive | who.int |

| Gene Mutation | Mouse Lymphoma Cells | With & Without | Positive | who.int |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) Cells | Without | Positive | who.int |

| Chromosomal Aberration | Hamster Bone Marrow (in vivo) | N/A | Positive | who.int |

| Chromosomal Aberration | Mouse Germ Cells (in vivo) | N/A | Positive | who.int |

Environmental Fate and Degradation Pathways

The environmental fate of triglycidyl isocyanurate is largely dictated by the high reactivity of its epoxide rings. inchem.org Any residues released into the environment are expected to be degraded through both abiotic and biotic processes. inchem.org Due to its use in powder coatings and inks, much of the compound is immobilized within a cross-linked, insoluble polymer matrix, limiting its environmental availability. who.int However, unbound TGIC may be released from manufacturing or processing facilities. mst.dk

Based on its physical and chemical properties, TGIC is expected to have very high mobility in soil. nih.gov However, volatilization from water or soil surfaces is not considered a significant fate process due to its low vapor pressure and Henry's Law constant. nih.govepa.gov

While the epoxide groups of TGIC suggest it would be susceptible to microbial action, studies have shown that it is not readily biodegradable. industrialchemicals.gov.au A Japanese MITI test indicated 0% of its theoretical biochemical oxygen demand (BOD) was met after four weeks, suggesting that rapid and complete mineralization does not occur. nih.gov

The likely degradation pathway involves an initial, relatively rapid primary degradation through the hydrolysis of the epoxide rings, which can be facilitated by microbial action. inchem.org However, the subsequent breakdown of the central triazine ring is believed to be a much slower process, limiting the rate of complete mineralization to carbon dioxide, water, and inorganic nitrogen. mst.dk The specific microorganisms and enzymatic pathways responsible for the degradation of the triazine core from TGIC have not been extensively detailed in the available literature.

Information on the photodegradation of this compound is limited. For the portion of the compound that may exist in the atmosphere in the vapor phase, it is expected to be degraded by reacting with photochemically-produced hydroxyl radicals. nih.gov The estimated half-life for this reaction in the air is approximately 21 hours. nih.gov

In aqueous environments, hydrolysis is likely to be a more significant degradation pathway than photolysis. nih.gov The specific products formed during the photodegradation of TGIC have not been identified in the reviewed literature.

The potential for triglycidyl isocyanurate to bioaccumulate in aquatic organisms is considered to be low. ecetoc.org This is due to its high reactivity, which leads to degradation, and its relatively high water solubility. who.intinchem.org The estimated bioconcentration factor (BCF) for TGIC is 3, which suggests it is unlikely to build up to significant levels in the tissues of aquatic organisms. nih.gov The reactivity of the compound precludes any significant possibility of bioaccumulation. inchem.org

Ecotoxicity studies on aquatic organisms have shown that technical-grade TGIC is, at most, slightly toxic under conditions of acute exposure. inchem.org This limited toxicity is likely due to its rapid degradation in aquatic environments.

Table 2: Ecotoxicity of Triglycidyl Isocyanurate (Technical Grade) in Aquatic Organisms

| Species | Test Type | Duration | Result | Reference |

|---|---|---|---|---|

| Zebra fish (Brachydanio rerio) | Static | 96 hours | NOEC >77 mg/L | inchem.org |

| Water flea (Daphnia magna) | Static Immobilization | 24 hours | EC50 >100 mg/L | inchem.org |

| Water flea (Daphnia magna) | Static Immobilization | 24 hours | NOEC = 58 mg/L | inchem.org |

NOEC: No-Observed-Effect Concentration; EC50: Median Effective Concentration

Development of Comprehensive Risk Assessment Frameworks for Human and Environmental Exposure

Comprehensive risk assessment frameworks for triglycidyl isocyanurate focus on both human health and environmental impacts, integrating hazard identification, dose-response assessment, exposure assessment, and risk characterization. who.intnih.gov

For human health, risk assessments identify TGIC as a substance of concern due to its toxicity via oral and inhalation routes, its potential to cause serious eye damage, and its classification as a skin and respiratory sensitizer and a mutagen. who.intindustrialchemicals.gov.au Occupational exposure during the manufacturing and application of TGIC-containing products, such as powder coatings, is the primary route of concern. inchem.org Risk management strategies recommended in these frameworks include the implementation of stringent engineering controls (e.g., local exhaust ventilation), use of personal protective equipment (e.g., respirators and gloves), atmospheric monitoring to ensure exposure limits are not exceeded, and health surveillance programs for workers. inchem.orgindustrialchemicals.gov.au Given its genotoxic potential, a key principle is to minimize all human exposure to the lowest practicable level. inchem.org

Much of the substance is bound within a stable polymer matrix. who.int

It has a low potential for bioaccumulation. inchem.orgnih.gov

It is expected to degrade in the environment, limiting persistence, although it is not readily biodegradable. inchem.orgindustrialchemicals.gov.au

It exhibits low acute toxicity to aquatic organisms. inchem.org

The risk assessment frameworks suggest that environmental risk is low, except in cases of accidental spills or improper disposal. inchem.org

Analytical and Spectroscopic Characterization Techniques for R,r,r Triglycidyl Isocyanurate and Its Cured Products

Chromatographic Techniques for Enantiomeric Purity and Isomeric Separation

Chromatographic methods are indispensable for the separation and quantification of the (R,R,R)-enantiomer of triglycidyl isocyanurate from its other stereoisomers and related impurities.

Chiral High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the enantiomeric purity of (R,R,R)-Triglycidyl Isocyanurate. This method utilizes a chiral stationary phase (CSP) that interacts differently with the various enantiomers, leading to their separation.

The choice of CSP is critical for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for their broad applicability in resolving a variety of chiral compounds. nih.gov For instance, columns like the Chiralpak® series, which are packed with these derivatives, have demonstrated effectiveness in separating stereoisomers. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral stationary phase and the enantiomers of the analyte, which differ in their stability and, consequently, their retention times on the column.

A typical HPLC method for the analysis of triglycidyl isocyanurate involves a reverse-phase approach. sielc.com While specific application notes for the (R,R,R) enantiomer are proprietary, a general method can be adapted using a suitable chiral column. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comsigmaaldrich.com The composition of the mobile phase can be optimized to achieve the best resolution between the enantiomeric peaks. sigmaaldrich.com For mass spectrometry-compatible methods, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile ones like phosphoric acid. sielc.com

The purity of this compound is typically reported to be greater than 95.0% as determined by HPLC. tcichemicals.com

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Purity Assessment

| Parameter | Value/Description |

| Column | Chiral Stationary Phase (e.g., Polysaccharide-based) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with a buffer |

| Detection | UV or Mass Spectrometry (MS) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25°C) |

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) coupled with a chiral capillary column is another highly effective technique for the enantiomeric separation of volatile and semi-volatile compounds like triglycidyl isocyanurate. chromatographyonline.com This method offers high resolution, sensitivity, and speed. chromatographyonline.com

The most common chiral stationary phases for GC are based on derivatized cyclodextrins. gcms.cz These cyclodextrins are chiral, cyclic oligosaccharides that can form inclusion complexes with the enantiomers of the analyte. hplc.sk The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation. hplc.sk

For the analysis of triglycidyl isocyanurate, a derivatized β-cyclodextrin column, such as one with permethylated β-cyclodextrin, would be a suitable choice due to its versatility in separating a wide range of enantiomeric pairs. gcms.cz The selection of the appropriate cyclodextrin (B1172386) derivative is crucial as it determines the selectivity of the separation. gcms.cz

A typical GC method would involve the injection of a solution of the sample into a heated injection port, where it is vaporized and carried by an inert gas (e.g., helium or hydrogen) through the chiral capillary column. hplc.sk The column temperature is programmed to increase over time to ensure the elution of all components. A mass spectrometer is often used as the detector (GC-MS), providing both quantitative data and mass spectra for peak identification. nih.gov An estimated limit of detection for TGIC using GC-MS can be as low as 0.002 µg/ml. nih.gov

Table 2: Illustrative Chiral GC Parameters for Isomeric Separation

| Parameter | Value/Description |

| Column | Chiral Capillary Column (e.g., derivatized β-cyclodextrin) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Optimized temperature ramp (e.g., 50°C to 250°C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are vital for confirming the molecular structure of this compound and for analyzing the chemical changes that occur during its curing process.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. One- and two-dimensional NMR experiments can provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. nih.gov

¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the protons of the isocyanurate ring and the glycidyl (B131873) groups. The chemical shifts and coupling constants of the protons in the epoxide rings would be particularly important for confirming the structure.

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Distinct signals would be expected for the carbonyl carbons of the isocyanurate ring, the carbons of the glycidyl methylene (B1212753) groups, and the carbons of the epoxide rings.

¹⁵N NMR: Nitrogen-15 NMR, although less common, can be used to directly probe the nitrogen atoms of the isocyanurate ring, providing further confirmation of the core structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring its vibrational modes. nih.gov

IR Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) groups in the isocyanurate ring, typically in the region of 1680-1740 cm⁻¹. Other characteristic peaks would include those for the C-O-C stretching of the ether and epoxide groups, and the C-H stretching of the methylene groups.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov For this compound, the symmetric breathing vibration of the isocyanurate ring would be a prominent feature in the Raman spectrum. The epoxy ring vibrations would also be observable.

During the curing process, the disappearance of the characteristic epoxide bands and the appearance of new bands, such as those for hydroxyl (O-H) groups, can be monitored by both IR and Raman spectroscopy to follow the reaction kinetics.

Table 3: Characteristic IR and Raman Bands for Triglycidyl Isocyanurate

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Isocyanurate) | Stretching | 1680 - 1740 (IR) |

| Epoxide Ring | Asymmetric & Symmetric Stretch | ~1250, ~915, ~850 (IR) |

| C-N (Isocyanurate) | Stretching | ~1470 (IR) |

| Isocyanurate Ring | Breathing Mode | (Raman active) |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can help in confirming its structure.

When analyzed by mass spectrometry, the molecule will be ionized, and the mass-to-charge ratio (m/z) of the molecular ion will be measured. For this compound (C₁₂H₁₅N₃O₆), the expected exact mass is 297.0961 g/mol .

Fragmentation of the molecular ion in the mass spectrometer will produce a characteristic pattern of daughter ions. Analysis of these fragments can provide further structural information. For example, the loss of glycidyl groups or fragments of the isocyanurate ring would be expected. A method using ultra-performance liquid chromatography coupled with coordination ion spray tandem mass spectrometry has been developed for the analysis of triglycidyl isocyanurate. nih.gov This method utilizes sodium as an adduct to form a complex with the molecule for analysis. nih.gov

Chiroptical Methods for Stereochemical Analysis

Chiroptical techniques are indispensable for the analysis of chiral molecules such as this compound. These methods rely on the differential interaction of chiral substances with polarized light, providing critical information on the molecule's three-dimensional structure.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. wikipedia.orglibretexts.org This technique is exceptionally sensitive to the spatial arrangement of atoms and is a powerful tool for confirming the enantiomeric purity and absolute configuration of compounds like this compound. wikipedia.orgjascoinc.com An optically active molecule, by definition, will produce a CD spectrum, whereas its racemic mixture will not. jascoinc.com

For this compound, the chromophores, such as the carbonyl groups within the isocyanurate ring, are in a chiral environment due to the specific (R) configuration at the three stereocenters of the glycidyl groups. tcichemicals.com The resulting CD spectrum serves as a unique fingerprint for this specific stereoisomer, allowing for its differentiation from other stereoisomers (e.g., the (S,S,S) enantiomer or diastereomeric mixtures). The sign and magnitude of the Cotton effect in the CD spectrum are directly related to the molecule's stereochemistry. slideshare.net

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. kud.ac.inmgcub.ac.in For a chiral molecule like this compound, the ORD curve provides information about its stereochemical configuration. Enantiomers will exhibit mirror-image ORD curves. kud.ac.in

The technique is particularly useful in conjunction with CD spectroscopy. Together, they provide a comprehensive picture of the chiroptical properties of the molecule. slideshare.net An ORD curve that shows a complex variation in rotation near an absorption band is known as an anomalous curve and exhibits a Cotton effect, which is characteristic of the chiral molecule's structure. slideshare.net The specific rotation at a standard wavelength (e.g., the sodium D-line, 589 nm) is a key parameter obtained from ORD that helps characterize the enantiomeric purity of the sample.

Thermal Analysis Techniques for Curing Behavior and Material Transformation

Thermal analysis techniques are crucial for studying the curing process of thermosetting resins like this compound and for characterizing the thermal properties of the final cured product. These methods monitor changes in material properties as a function of temperature.

Differential Scanning Calorimetry (DSC) for Reaction Kinetics and Glass Transition

Differential Scanning Calorimetry (DSC) is a primary technique used to investigate the curing kinetics of epoxy resins. researchgate.nettainstruments.com It measures the heat flow associated with chemical reactions, such as the exothermic curing reaction of this compound with a curing agent. akjournals.comresearchgate.net By performing scans at different heating rates, kinetic parameters like the activation energy (Ea) and the order of reaction can be determined using models such as the Kissinger or Ozawa methods. researchgate.net

A typical dynamic DSC scan of a mixture of Triglycidyl Isocyanurate (TGIC) and a curing agent, like a carboxylated polyester (B1180765), shows a distinct exothermic peak corresponding to the curing reaction. akjournals.comresearchgate.net The onset temperature of this exotherm indicates the initiation of the cure, while the peak temperature signifies the point of maximum reaction rate. researchgate.net The total heat evolved (ΔH), determined by integrating the area under the peak, is proportional to the extent of the reaction.

Isothermal DSC experiments, where the sample is held at a constant curing temperature, can also be used to study the reaction kinetics and determine the time to reach a certain degree of cure. mdpi.com Furthermore, after the curing process, DSC is used to determine the glass transition temperature (Tg) of the cured material. akjournals.commdpi.com The Tg is a critical parameter that defines the upper service temperature of the polymer and reflects the cross-link density and rigidity of the cured network. mdpi.com The addition of rigid components like TGIC to a formulation is known to increase the Tg of the final material. mdpi.com

Table 1: Representative DSC Data for TGIC Curing Analysis This table presents illustrative data based on typical findings for TGIC systems. Actual values depend on the specific formulation (e.g., curing agent, catalyst) and experimental conditions.

| Parameter | Description | Typical Value Range |

|---|---|---|

| Tonset (°C) | Onset temperature of the curing exotherm in a dynamic scan. | 110 - 160 |

| Tpeak (°C) | Peak temperature of the curing exotherm, indicating maximum reaction rate. | 170 - 220 |

| ΔHcure (J/g) | Total heat of reaction for the curing process. | 100 - 400 |

| Tg (°C) | Glass transition temperature of the fully cured material. | 100 - 150 |

Thermogravimetric Analysis (TGA) for Thermal Stability During Curing

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition profile of the uncured resin, the curing system, and the final cured material. researchgate.netresearchgate.net

For this compound systems, TGA can reveal the temperature at which thermal degradation begins. When analyzing a mixture of TGIC and a curing agent, the TGA curve of the cured product typically shows a higher decomposition temperature compared to the individual unreacted components, indicating the formation of a more stable cross-linked network. akjournals.comresearchgate.net The analysis can identify single or multi-step degradation processes. researchgate.net The residual mass at the end of the analysis, particularly in an inert atmosphere, provides information on the char yield, which can be an indicator of flame retardancy. researchgate.net TGA is essential for ensuring that the selected curing temperature does not cause premature degradation of the material. mdpi.com

Table 2: Illustrative TGA Data for Cured TGIC-based Systems This table provides example data to illustrate the parameters obtained from TGA. Specific values are highly dependent on the formulation and the atmospheric conditions of the test.

| Parameter | Description | Typical Value Range (in Nitrogen) |

|---|---|---|

| Tonset (°C) | Temperature at which significant mass loss begins (e.g., 5% mass loss). | 300 - 370 |

| Tmax (°C) | Temperature of the maximum rate of decomposition. | 360 - 420 |

| Char Yield (%) | Percentage of material remaining at a high temperature (e.g., 600 °C). | 15 - 30 |

Advanced Microscopic Techniques for Cured Material Morphology and Microstructure

While thermal and spectroscopic techniques provide bulk material properties, advanced microscopic methods are employed to visualize the morphology and microstructure of the cured this compound thermoset. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to study the fracture surfaces of cured samples, revealing information about the material's toughness, failure mechanisms, and the dispersion of any fillers or additives. For instance, in dual-cured systems or composites, microscopy can be used to examine the integrity and distribution of components like microencapsulated curing agents within the resin matrix. researchgate.net These visual analyses are critical for correlating macroscopic properties with the micro-level structure of the cured polymer network.

Regulatory Frameworks and Risk Assessment for R,r,r Triglycidyl Isocyanurate

International Regulations Governing Epoxy Compounds and Chiral Chemicals

The international regulation of chemicals is largely guided by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) , an initiative of the United Nations. ilo.orgunece.org The GHS provides a universal framework for classifying chemicals based on their intrinsic hazards and communicating this information via labels and Safety Data Sheets (SDS). ilo.org TGIC is classified under the GHS with several hazard statements, reflecting its significant risk profile. aksci.com

GHS Hazard Classifications for Triglycidyl Isocyanurate:

Acute Toxicity (Oral and Inhalation): Category 3 aksci.comchemreg.net

Serious Eye Damage: Category 1 aksci.com

Respiratory and Skin Sensitization: Category 1 chemreg.net

Germ Cell Mutagenicity: Category 1B aksci.com

Specific Target Organ Toxicity (Repeated Exposure): Category 2 aksci.com

Aquatic Hazard (Chronic): Category 3 aksci.com

These classifications trigger specific labeling requirements, including pictograms (e.g., skull and crossbones, health hazard) and signal words like "Danger". aksci.comchemreg.net

While the GHS provides a framework for hazardous substances, specific international regulations for chiral chemicals as a distinct class are primarily focused on the pharmaceutical sector rather than industrial chemicals. nih.govtga.gov.aueuropa.eu Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have detailed guidelines that require the separate evaluation of enantiomers for new drugs, recognizing that different stereoisomers can have vastly different biological activities. nih.goveuropa.eu For industrial chemicals like TGIC, the regulations typically apply to the substance as it is manufactured and sold (i.e., the racemic or isomeric mixture), unless a specific isomer is isolated and marketed for a particular use that requires separate assessment.

Occupational Health and Safety Guidelines for Handling and Processing

Given its hazard profile, comprehensive occupational health and safety guidelines are critical for handling TGIC. These guidelines are established by national bodies such as the Occupational Safety and Health Administration (OSHA) in the United States and the European Agency for Safety and Health at Work.

To protect workers from harmful exposure, various jurisdictions have established occupational exposure limits (OELs). These limits define the maximum permissible concentration of a substance in workplace air.

Occupational Exposure Limits for Triglycidyl Isocyanurate

| Jurisdiction/Organization | Limit | Value | Notes |

|---|---|---|---|

| ACGIH (USA) | TLV-TWA | 0.05 mg/m³ | Threshold Limit Value - Time-Weighted Average mst.dkosha.govcardinalpaint.com |

| CAL/OSHA (USA) | PEL-TWA | 0.005 mg/m³ | Permissible Exposure Limit - Time-Weighted Average osha.gov |